3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one
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Overview
Description
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is a tricyclic polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which include a fused ring system that contributes to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one typically involves the reaction of indenyl radicals with vinylacetylene. This process is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves high-temperature reactions in controlled environments to ensure the purity and yield of the compound. The use of advanced reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents and alkylating agents.
Major Products Formed
Scientific Research Applications
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one involves the initial formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene. This is followed by isomerization, hydrogen shifts, ring closures, and termination via atomic hydrogen elimination accompanied by aromatization. These steps are crucial for the formation of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
- 4H-cyclopenta[2,1-b:3,4-b′]dithiophene
Uniqueness
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in materials science and organic synthesis .
Biological Activity
3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is a polycyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods may vary, common approaches include cyclization reactions and modifications of precursor compounds. For example, derivatives related to this compound have been synthesized via intramolecular Friedel-Crafts reactions, demonstrating the versatility of cyclopentanoid structures in medicinal chemistry .
Antitumor Activity
Research indicates that derivatives of naphthalene compounds, including this compound, exhibit significant antitumor properties. Naphthoquinones, structurally related to this compound, have shown to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and interference with cellular redox states . The electrophilic nature of these compounds allows them to form covalent bonds with cellular macromolecules, leading to cytotoxic effects.
Antimicrobial Properties
Compounds within the naphthalene family have also demonstrated antimicrobial activity against a variety of pathogens. For instance, studies have reported that certain naphthoquinone derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
In neurobiology, related compounds have been investigated for their neuroprotective properties. For example, certain derivatives have been shown to promote neurite outgrowth in PC-12 cells and inhibit nitric oxide production in activated microglial cells, suggesting potential applications in neurodegenerative diseases . The ability to modulate neuroinflammatory responses is crucial for developing therapeutic agents targeting conditions like Alzheimer's disease.
The biological effects of this compound can be attributed to several key mechanisms:
- Oxidative Stress Induction : The compound can generate ROS, leading to oxidative damage in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of the compound to disrupt bacterial membranes.
Case Study 1: Antitumor Activity
A study conducted on various naphthalene derivatives demonstrated that specific structural modifications enhanced their cytotoxicity against breast cancer cell lines. The introduction of functional groups significantly influenced their interaction with target proteins involved in cell cycle regulation .
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving PC-12 cells, a derivative related to this compound was found to significantly reduce TNF-alpha levels in LPS-stimulated microglial cells. This suggests its potential as a therapeutic agent for neuroinflammatory conditions .
Data Tables
Biological Activity | Compound | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor | Naphthalene Derivative | 10 | ROS Generation |
Antibacterial | Naphthoquinone | 5 | Membrane Disruption |
Neuroprotective | Cyclopentanoid | 20 | Inhibition of NO Production |
Properties
CAS No. |
805314-79-8 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,3a-dihydrocyclopenta[a]naphthalen-4-one |
InChI |
InChI=1S/C13H10O/c14-13-8-9-4-1-2-5-10(9)11-6-3-7-12(11)13/h1-6,8,12H,7H2 |
InChI Key |
PFQFIUPPQHSTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C=CC=CC3=CC(=O)C21 |
Origin of Product |
United States |
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